2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one
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Overview
Description
2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. This structure is known for its high strain and rigidity, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one typically involves the construction of the BCP core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods: Industrial production of BCP derivatives often relies on scalable methods such as photoredox catalysis and strain-release amination of propellane . These methods allow for the production of BCP compounds on a multi-gram to kilogram scale, making them suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The BCP core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines and halides.
Major Products: The major products of these reactions include various substituted BCP derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one involves its interaction with molecular targets through its rigid and strained BCP core. This core can mimic the spatial arrangement of phenyl rings, allowing the compound to interact with biological targets in a similar manner . The compound’s effects are mediated through its ability to engage in specific binding interactions and undergo chemical transformations within biological systems .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of the BCP family, known for its high strain and rigidity.
Cubane: Another highly strained hydrocarbon with a cubic structure, used as a bioisostere in drug design.
Adamantane: A tricyclic hydrocarbon with a similar rigid structure, used in antiviral drugs.
Uniqueness: 2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one stands out due to its combination of the BCP core with a phenylethanone moiety. This unique structure provides a balance of rigidity and functional versatility, making it a valuable compound for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C13H14O |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-1-phenylethanone |
InChI |
InChI=1S/C13H14O/c14-12(11-4-2-1-3-5-11)9-13-6-10(7-13)8-13/h1-5,10H,6-9H2 |
InChI Key |
JLIVZCHVFZVPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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